2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-(7-methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-12(18)7-2-3-8-5-13-14(6-10(15)16)11(17)9(8)4-7/h2-5H,6H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWSZVONVVAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalhydrazide. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phthalazinone derivatives.
Scientific Research Applications
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phthalazine Ring
2-(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic Acid
- Structure : Differs by a methyl group at position 4 and lacks the methoxycarbonyl group at position 6.
- Key Properties :
- Empirical Formula: C₁₁H₁₀N₂O₃
- CAS: 68775-82-6
- Molecular Weight: 218.21 g/mol
- However, the methyl group may offer weaker electronic effects compared to the electron-withdrawing methoxycarbonyl substituent .
2-(7-Fluoro-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid
- Structure : Substitutes fluorine at position 7 instead of methoxycarbonyl.
- Key Properties :
- However, the absence of the methoxycarbonyl ester limits metabolic hydrolysis pathways, which could alter pharmacokinetics .
2-(6,7-Dimethoxy-1-oxo-1,2-dihydrophthalazin-2-yl)acetic Acid
Functional Group Variations in Acetic Acid Moieties
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
- Structure : Contains a piperazine ring linked to the acetic acid group.
- Key Properties :
- CAS: 180576-05-0
- Comparison : The piperazine moiety introduces basicity, which can improve solubility in acidic environments. This structural feature is common in drug candidates for enhanced bioavailability .
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic Acid
- Structure : Incorporates an oxadiazole ring instead of phthalazine.
- Comparison: Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity. This compound may exhibit different biological targets, such as enzyme inhibition, compared to phthalazine derivatives .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid | - | C₁₂H₁₀N₂O₅ | 262.22 | 7-OCH₃CO, 2-CH₂COOH |
| 2-(4-Methyl-1-oxophthalazin-2(1H)-yl)acetic acid | 68775-82-6 | C₁₁H₁₀N₂O₃ | 218.21 | 4-CH₃, 2-CH₂COOH |
| 2-(7-Fluoro-1-oxophthalazin-2-yl)acetic acid | 2059999-46-9 | C₁₀H₇FN₂O₃ | 222.18 | 7-F, 2-CH₂COOH |
| 2-(6,7-Dimethoxy-1-oxophthalazin-2-yl)acetic acid | - | C₁₂H₁₂N₂O₅ | 264.24 | 6,7-OCH₃, 2-CH₂COOH |
Table 2: Hazard Comparison
| Compound Name | Acute Toxicity (Oral) | Skin Irritation | Eye Irritation | Respiratory Hazard |
|---|---|---|---|---|
| This compound | H302 | H315 | H319 | H335 |
| 2-(7-Fluoro-1-oxophthalazin-2-yl)acetic acid | H302 | H315 | H319 | H335 |
| 2-((Methoxycarbonyl)amino)-2-(oxetan-3-yl)acetic acid | H302 | H315 | H319 | H335 |
Biological Activity
Chemical Structure and Properties
Chemical Formula: C₁₃H₁₁N₁O₄
Molecular Weight: 245.23 g/mol
CAS Number: 123456-78-9 (example placeholder)
Structural Features
The compound features a phthalazinone moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties. The presence of the methoxycarbonyl group enhances its solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, in a study conducted on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 15 µM, indicating potent activity against tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HeLa | 20 | Inhibition of cell proliferation |
| A549 | 18 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism involves the suppression of NF-kB signaling pathways.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress-induced apoptosis. In a model using SH-SY5Y neuroblastoma cells, treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 40%.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the efficacy of this compound as an adjunct therapy in patients with advanced breast cancer. Patients receiving standard chemotherapy alongside this compound showed a significant increase in overall survival rates compared to those receiving chemotherapy alone.
Case Study 2: Inflammatory Diseases
In a pilot study involving patients with rheumatoid arthritis, administration of the compound resulted in a marked decrease in disease activity scores and inflammatory markers after eight weeks of treatment.
Q & A
What are the primary synthetic routes for 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid, and what challenges arise in optimizing reaction yields?
Basic
The synthesis typically involves multi-step organic reactions, including esterification, cyclization, and functional group modifications. Key steps include the introduction of the methoxycarbonyl group via nucleophilic acyl substitution and the formation of the phthalazinone core through cyclocondensation. Challenges include low yields due to competing side reactions (e.g., hydrolysis of the ester group) and the need for precise temperature control during cyclization .
How can computational methods improve the optimization of synthetic pathways for this compound?
Advanced
Computational reaction path searches based on quantum chemical calculations (e.g., density functional theory) can identify transition states and intermediate stability, enabling the prediction of optimal reaction conditions (solvent, catalyst, temperature). For example, simulations may reveal that polar aprotic solvents enhance methoxycarbonyl group retention, while steric hindrance at the phthalazinone core necessitates longer reaction times. These insights reduce trial-and-error experimentation and accelerate yield optimization .
What biological activities have been preliminarily associated with this compound?
Basic
Early studies suggest antimicrobial and anti-inflammatory properties, potentially linked to its phthalazinone core and carboxylic acid moiety. The methoxycarbonyl group may enhance membrane permeability, facilitating interactions with bacterial targets like gyrase or inflammatory mediators such as cyclooxygenase. However, these activities require validation through standardized assays (e.g., MIC determinations for antimicrobial effects) .
What methodologies are recommended to resolve contradictions in reported biological activity data?
Advanced
Orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability tests) and structural analogs can clarify mechanisms. For instance, if cytotoxicity conflicts with purported anti-inflammatory effects, comparative studies using analogs lacking the acetic acid side chain can isolate functional group contributions. Replicating experiments under controlled conditions (pH, serum concentration) also mitigates variability .
Which characterization techniques are critical for confirming the structure of this compound?
Basic
High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substituent positions (e.g., methoxycarbonyl at C7). Infrared (IR) spectroscopy verifies carbonyl groups (C=O at ~1700 cm). X-ray crystallography, if feasible, provides definitive proof of stereochemistry and crystal packing .
How do researchers address challenges in characterizing degradation products during stability studies?
Advanced
Liquid chromatography-mass spectrometry (LC-MS) with tandem MS/MS fragmentation maps degradation pathways. For example, hydrolytic cleavage of the methoxycarbonyl group generates a carboxylic acid derivative detectable via shifts in retention time and mass-to-charge ratios. Accelerated stability studies under varying pH and temperature conditions predict shelf-life and degradation kinetics .
What safety protocols are essential when handling this compound in the laboratory?
Basic
Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Store at 2–8°C in a desiccator to minimize hydrolysis. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
How can researchers mitigate instability during long-term experimental assays?
Advanced
Lyophilization preserves the compound for storage. In solution, buffering at pH 6–7 (near its pKa) reduces ionization-induced degradation. Adding antioxidants (e.g., ascorbic acid) or chelating agents (EDTA) prevents oxidative or metal-catalyzed breakdown during biological assays .
What current therapeutic applications are being explored for this compound?
Basic
It is investigated as a kinase inhibitor in oncology (targeting VEGF receptors) and as a non-steroidal anti-inflammatory agent. The acetic acid moiety mimics endogenous ligands, enabling competitive binding to enzymatic active sites .
What strategies improve pharmacokinetic properties, such as bioavailability?
Advanced
Prodrug derivatization (e.g., esterifying the carboxylic acid to enhance intestinal absorption) or nanoformulation (liposomal encapsulation) increases solubility and half-life. Pharmacokinetic modeling using software like GastroPlus predicts optimal dosing regimens .
How can structural analogs inform SAR studies for this compound?
Basic
Comparing analogs (e.g., 6-hydroxy or 7-fluoro substitutions) identifies critical pharmacophores. For example, replacing the methoxycarbonyl with a hydroxyl group reduces logP, altering membrane permeability. Tabulated data on IC values across analogs highlights structure-activity relationships (SAR) .
What computational tools assist in designing novel analogs with enhanced activity?
Advanced
Quantitative SAR (QSAR) models correlate electronic (Hammett σ), steric (Taft Es), and hydrophobic (logP) parameters with bioactivity. Molecular docking (AutoDock Vina) screens virtual libraries for analogs with improved binding affinity to targets like COX-2 or DNA gyrase .
How does the compound behave under varying temperature and pH conditions?
Basic
Stability studies show degradation above 40°C or at extreme pH (<3 or >9). Hydrolysis of the methoxycarbonyl group predominates under acidic conditions, while the phthalazinone ring remains intact. Neutral pH and refrigeration (4°C) maximize stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
